VE-822 (VX-970)
VE-822 (VX-970)
Berzosertib, also known as M6620, VE-822, VX-970, is an potent ATR inhibitor. VE-822 inhibited ATR in vitro and in vivo. VE-822 decreased maintenance of cell-cycle checkpoints, increased persistent DNA damage and decreased homologous recombination in irradiated cancer cells. VE-822 decreased survival of pancreatic cancer cells but not normal cells in response to XRT or gemcitabine. VE-822 markedly prolonged growth delay of pancreatic cancer xenografts after XRT and gemcitabine-based chemoradiation without augmenting normal cell or tissue toxicity. These findings support ATR inhibition as a promising new approach to improve the therapeutic ration of radiochemotherapy for patients with PDAC.
Brand Name:
Vulcanchem
CAS No.:
1232416-25-9
VCID:
VC0548527
InChI:
InChI=1S/C24H25N5O3S/c1-15(2)33(30,31)19-10-8-18(9-11-19)21-14-27-24(25)23(28-21)22-12-20(29-32-22)17-6-4-16(5-7-17)13-26-3/h4-12,14-15,26H,13H2,1-3H3,(H2,25,27)
SMILES:
CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC(=NO3)C4=CC=C(C=C4)CNC)N
Molecular Formula:
C24H25N5O3S
Molecular Weight:
463.55
VE-822 (VX-970)
CAS No.: 1232416-25-9
Inhibitors
VCID: VC0548527
Molecular Formula: C24H25N5O3S
Molecular Weight: 463.55
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1232416-25-9 |
---|---|
Product Name | VE-822 (VX-970) |
Molecular Formula | C24H25N5O3S |
Molecular Weight | 463.55 |
IUPAC Name | 3-[3-[4-(methylaminomethyl)phenyl]-1,2-oxazol-5-yl]-5-(4-propan-2-ylsulfonylphenyl)pyrazin-2-amine |
Standard InChI | InChI=1S/C24H25N5O3S/c1-15(2)33(30,31)19-10-8-18(9-11-19)21-14-27-24(25)23(28-21)22-12-20(29-32-22)17-6-4-16(5-7-17)13-26-3/h4-12,14-15,26H,13H2,1-3H3,(H2,25,27) |
Standard InChIKey | JZCWLJDSIRUGIN-UHFFFAOYSA-N |
SMILES | CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC(=NO3)C4=CC=C(C=C4)CNC)N |
Appearance | Yellow solid powder |
Description | Berzosertib, also known as M6620, VE-822, VX-970, is an potent ATR inhibitor. VE-822 inhibited ATR in vitro and in vivo. VE-822 decreased maintenance of cell-cycle checkpoints, increased persistent DNA damage and decreased homologous recombination in irradiated cancer cells. VE-822 decreased survival of pancreatic cancer cells but not normal cells in response to XRT or gemcitabine. VE-822 markedly prolonged growth delay of pancreatic cancer xenografts after XRT and gemcitabine-based chemoradiation without augmenting normal cell or tissue toxicity. These findings support ATR inhibition as a promising new approach to improve the therapeutic ration of radiochemotherapy for patients with PDAC. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | M6620; M-6620; M 6620; VE822; VE-822; VE 822; VX970; VX-970; VX 970; Berzosertib |
Reference | 1: Fokas E, Prevo R, Pollard JR, Reaper PM, Charlton PA, Cornelissen B, Vallis KA, Hammond EM, Olcina MM, Gillies McKenna W, Muschel RJ, Brunner TB. Targeting ATR in vivo using the novel inhibitor VE-822 results in selective sensitization of pancreatic tumors to radiation. Cell Death Dis. 2012 Dec 6;3:e441. doi: 10.1038/cddis.2012.181. PubMed PMID: 23222511; PubMed Central PMCID: PMC3542617. |
PubChem Compound | 59472121 |
Last Modified | Nov 11 2021 |
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